3-Chloro-1,6-naphthyridin-5(6H)-one 3-Chloro-1,6-naphthyridin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 1393583-57-7
VCID: VC0042255
InChI: InChI=1S/C8H5ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
SMILES: C1=CNC(=O)C2=C1N=CC(=C2)Cl
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.591

3-Chloro-1,6-naphthyridin-5(6H)-one

CAS No.: 1393583-57-7

Cat. No.: VC0042255

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.591

* For research use only. Not for human or veterinary use.

3-Chloro-1,6-naphthyridin-5(6H)-one - 1393583-57-7

Specification

CAS No. 1393583-57-7
Molecular Formula C8H5ClN2O
Molecular Weight 180.591
IUPAC Name 3-chloro-6H-1,6-naphthyridin-5-one
Standard InChI InChI=1S/C8H5ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
Standard InChI Key HYJQIYWSQWHCIW-UHFFFAOYSA-N
SMILES C1=CNC(=O)C2=C1N=CC(=C2)Cl

Introduction

Chemical Identity and Properties

3-Chloro-1,6-naphthyridin-5(6H)-one is a bicyclic heterocyclic compound characterized by its unique molecular structure. The compound features a 1,6-naphthyridine core, which consists of two fused six-membered rings with nitrogen atoms at positions 1 and 6. The distinguishing features include a chlorine substituent at position 3 and a ketone functionality at position 5.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of 3-Chloro-1,6-naphthyridin-5(6H)-one:

Table 1: Chemical Identifiers and Properties of 3-Chloro-1,6-naphthyridin-5(6H)-one

PropertyValue
CAS Number1393583-57-7
Molecular FormulaC8H5ClN2O
Molecular Weight180.591 g/mol
IUPAC Name3-chloro-6H-1,6-naphthyridin-5-one
InChIInChI=1S/C8H5ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
InChIKeyHYJQIYWSQWHCIW-UHFFFAOYSA-N
SMILESC1=CNC(=O)C2=C1N=CC(=C2)Cl
PubChem Compound ID84083222

Structural Features

The structure of 3-Chloro-1,6-naphthyridin-5(6H)-one incorporates several functional groups that contribute to its chemical reactivity and potential applications:

  • The chlorine substituent at position 3 serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are valuable in medicinal chemistry for introducing diverse functional groups.

  • The carbonyl group at position 5 creates opportunities for various transformations including reductions, nucleophilic additions, and condensation reactions.

  • The nitrogen atoms in the naphthyridine core contribute to the compound's ability to form hydrogen bonds and coordinate with metals, properties that can be exploited in both pharmaceutical applications and material science.

Synthetic Methods

Preparation Routes

The synthesis of 3-Chloro-1,6-naphthyridin-5(6H)-one typically follows a two-step process:

  • Preparation of the 1,6-naphthyridin-5(6H)-one precursor

  • Chlorination of the precursor to obtain the target compound

According to documented synthetic procedures, the precursor 1,6-naphthyridin-5(6H)-one can be synthesized by refluxing appropriate starting materials with p-toluenesulfonic acid (PTSA) in anhydrous toluene .

Chlorination Procedure

The conversion of 1,6-naphthyridin-5(6H)-one to 3-Chloro-1,6-naphthyridin-5(6H)-one involves a chlorination reaction using phosphorus oxychloride (POCl₃). Based on synthetic methods described in the literature, the procedure typically follows these steps:

  • The precursor 1,6-naphthyridin-5(6H)-one is dissolved in anhydrous toluene.

  • POCl₃ (typically in 3-fold excess) is added slowly to the reaction mixture.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

  • The mixture is heated under reflux for approximately 3 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The pH is adjusted to approximately 8 using sodium hydroxide solution.

  • The product is extracted with ethyl acetate.

  • Purification is performed using column chromatography, typically with ethyl acetate/hexane as the eluent .

This synthetic route has been reported to yield the target compound in approximately 78% yield, making it an efficient method for obtaining 3-Chloro-1,6-naphthyridin-5(6H)-one .

Applications in Chemical Research

Pharmaceutical Applications

3-Chloro-1,6-naphthyridin-5(6H)-one is used as a reagent in synthesizing pharmaceutical compounds containing a naphthyridin substructure. The presence of the chlorine atom at position 3 makes this compound particularly useful as a building block for medicinal chemistry for several reasons:

  • The chlorine substituent can undergo nucleophilic aromatic substitution reactions with various nucleophiles, allowing for the introduction of diverse functional groups.

  • These substitution reactions can be used to create libraries of compounds for structure-activity relationship studies.

  • The naphthyridine core itself appears in various pharmaceutically active compounds, making derivatives of 3-Chloro-1,6-naphthyridin-5(6H)-one potential candidates for drug discovery programs.

Applications in Material Science

Beyond pharmaceutical applications, compounds containing the naphthyridine scaffold have demonstrated utility in material science:

  • Metal Coordination Chemistry: The nitrogen atoms in the naphthyridine ring system can coordinate with transition metals, making these compounds useful as ligands in coordination chemistry.

  • Fluorescent Materials: The aromatic nature of the naphthyridine core can contribute to fluorescent properties, potentially useful in sensing applications and optoelectronic devices.

Chemical Reactivity

Reactivity Profile

The reactivity of 3-Chloro-1,6-naphthyridin-5(6H)-one is primarily determined by its functional groups and electronic structure:

Table 2: Key Reactive Sites in 3-Chloro-1,6-naphthyridin-5(6H)-one

Reactive SiteType of ReactionsPotential Products
C3-Cl BondNucleophilic Substitution3-Amino, 3-Thio, 3-Alkoxy derivatives
C5=OReduction, Nucleophilic AdditionAlcohols, Imines, Enamines
N6-HN-Alkylation, AcylationN-Alkyl, N-Acyl derivatives
Aromatic RingsElectrophilic Aromatic SubstitutionSubstituted derivatives

Transformation Pathways

The reactive chlorine substituent at position 3 allows for numerous chemical transformations:

  • Nucleophilic aromatic substitution with amines to yield 3-amino-1,6-naphthyridin-5(6H)-one derivatives.

  • Reaction with thiols to produce 3-thio-1,6-naphthyridin-5(6H)-one derivatives.

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce carbon-carbon bonds.

  • Metal-halogen exchange reactions to facilitate further functionalization.

Analytical Characterization

Spectroscopic Data

Characterization of 3-Chloro-1,6-naphthyridin-5(6H)-one typically involves several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons and the N-H proton.

    • ¹³C NMR would reveal the presence of the carbonyl carbon and the carbon bearing the chlorine atom.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption for the C=O stretching vibration (typically 1650-1700 cm⁻¹)

    • N-H stretching band (approximately 3300-3500 cm⁻¹)

    • C-Cl stretching vibration (approximately 750-850 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 180/182 with characteristic chlorine isotope pattern

    • Fragmentation pattern likely including loss of chlorine (M-35)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and reaction monitoring:

  • HPLC Analysis:

    • Typical conditions include C18 reversed-phase columns

    • Mobile phases consisting of acetonitrile/water or methanol/water gradients

    • UV detection at wavelengths around 254-280 nm

  • TLC Analysis:

    • Silica gel plates with solvent systems such as ethyl acetate/hexane mixtures

    • Visualization under UV light due to the aromatic nature of the compound

Biological Activities

Structure-Activity Considerations

While specific biological data for 3-Chloro-1,6-naphthyridin-5(6H)-one itself is limited in the available literature, the naphthyridine scaffold appears in numerous biologically active compounds:

  • The presence of the chlorine atom at position 3 may contribute to:

    • Increased lipophilicity, potentially enhancing membrane permeability

    • Potential for halogen bonding interactions with biological targets

    • Sites for metabolic transformation in biological systems

  • The lactam functionality (N-C=O) at positions 5 and 6 may participate in:

    • Hydrogen bonding with biological targets

    • Metabolic processes including hydrolysis and reduction

Table 3: Potential Biological Activities of Naphthyridine-Based Compounds

Activity TypeMechanismStructural Requirements
AntimicrobialDNA gyrase inhibitionSpecific substituents at positions 3 and 7
Anti-inflammatoryCOX/LOX inhibitionHydrophobic groups at position 3
AnticancerKinase inhibitionH-bond acceptors/donors at positions 3 and 6
CNS activeReceptor modulationSpecific electronic properties of the core

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